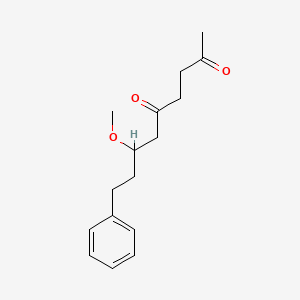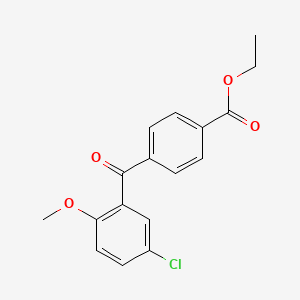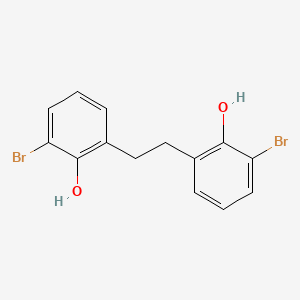
(2S,6S)-2,6-Dimethyldodecan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,6S)-2,6-Dimethyldodecan-1-OL is a chiral alcohol with the molecular formula C14H30O. This compound is characterized by its two methyl groups attached to the second and sixth carbon atoms of a dodecane chain, with a hydroxyl group at the first carbon. The stereochemistry of the compound is specified by the (2S,6S) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6S)-2,6-Dimethyldodecan-1-OL can be achieved through various synthetic routes. One common method involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For instance, the asymmetric hydrogenation of dehydroamino acid derivatives using [Rh(I)(COD)-(S,S)- or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst can produce optically active, protected amino acid derivatives with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, reaction temperature, and pressure are critical factors in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,6S)-2,6-Dimethyldodecan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with a halogen.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces the corresponding alkane.
Substitution: Produces halogenated compounds.
Wissenschaftliche Forschungsanwendungen
(2S,6S)-2,6-Dimethyldodecan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,6S)-2,6-Dimethyldodecan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound’s chiral centers play a crucial role in its interactions with enzymes and receptors, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,6R)-2,6-Dimethyldodecan-1-OL: The enantiomer of (2S,6S)-2,6-Dimethyldodecan-1-OL with different spatial arrangement.
(2S,6S)-2,6-Diaminopimelic Acid: A structurally similar compound with amino groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral centers make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Eigenschaften
CAS-Nummer |
647035-20-9 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
(2S,6S)-2,6-dimethyldodecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-4-5-6-7-9-13(2)10-8-11-14(3)12-15/h13-15H,4-12H2,1-3H3/t13-,14-/m0/s1 |
InChI-Schlüssel |
VSUINCXVORTITQ-KBPBESRZSA-N |
Isomerische SMILES |
CCCCCC[C@H](C)CCC[C@H](C)CO |
Kanonische SMILES |
CCCCCCC(C)CCCC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(4-Fluorophenyl)-1-(3-methylphenyl)ethenyl]pyrrolidine](/img/structure/B12596414.png)




![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)


![3,3'-(Dodecane-1,12-diyl)bis{5-[(pyrrolidin-1-yl)methyl]-1,2,4-oxadiazole}](/img/structure/B12596462.png)
![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)



